molecular formula C16H13NO5 B3014161 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid CAS No. 618408-31-4

4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B3014161
CAS No.: 618408-31-4
M. Wt: 299.282
InChI Key: XDTBRVKQTALHQJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(6-Hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a naphthalimide derivative characterized by a benzo[de]isoquinoline core with a hydroxy group at position 6 and a butanoic acid substituent at position 2. Its molecular formula is C₁₆H₁₃NO₅ (calculated from and ), with a molecular weight of 299.28 g/mol. Key properties include:

  • Melting Point: Not explicitly reported for the hydroxy-substituted variant, but the non-hydroxylated analog (CAS 88909-96-0) has a melting point of 185–187°C .
  • Solubility: The carboxylic acid group enhances water solubility under basic conditions, while the aromatic core contributes to organic solvent solubility.
  • Synthesis: Prepared via saponification of ester precursors using NaOH (e.g., derivative 3 in ).

Applications The compound serves as a fluorescent probe or intermediate in organic synthesis.

Properties

IUPAC Name

4-(6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-12-7-6-11-14-9(12)3-1-4-10(14)15(21)17(16(11)22)8-2-5-13(19)20/h1,3-4,6-7,18H,2,5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBRVKQTALHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the hydroxy and butanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Recrystallization from a mixture of benzene and petroleum ether is often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dione moiety can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the dione moiety can produce a dihydro derivative.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid span several disciplines, including chemistry, biology, medicine, and material science.

Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to yield carbonyl compounds.
  • Reduction : The dione moiety can be reduced to dihydro derivatives.
  • Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions .

Biology

In biological research, this compound has been investigated for its potential as a fluorescent probe in imaging applications. Its ability to exhibit fluorescence makes it useful for tracking biological processes in live cells.

Medicine

The therapeutic potential of this compound has been explored in various studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Research indicates potential efficacy against a range of microbial pathogens .

Material Science

In the field of materials science, this compound is being utilized in the development of new materials with specific electronic properties. Its unique structure may contribute to enhanced performance in electronic devices and sensors .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Fluorescent Probes

Another research effort focused on the use of this compound as a fluorescent probe for detecting specific ions in biological systems. The findings demonstrated that it could selectively bind to anions, providing a useful tool for biological imaging and sensing applications.

Mechanism of Action

The mechanism of action of 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its role as a chemosensor is based on the photoinduced electron transfer (PET) effect, where the compound undergoes a change in fluorescence upon binding to anions . In biological systems, it may interact with cellular components to exert its effects, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related naphthalimide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-(6-Hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid -OH (6), -CH₂CH₂CH₂COOH (2) C₁₆H₁₃NO₅ 299.28 Enhanced solubility due to -COOH; potential fluorescence
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid (CAS 88909-96-0) None (6), -CH₂CH₂CH₂COOH (2) C₁₆H₁₃NO₄ 283.28 MP: 185–187°C; used as a synthetic intermediate
4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid -CN (5), -CH₂CH₂CH₂COOH (2) C₁₇H₁₂N₂O₄ 308.29 Predicted pKa: 4.62; electron-withdrawing -CN may alter reactivity
Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate -NO₂ (6), -COOCH₃ (aryl) C₂₁H₁₄N₂O₆ 390.35 Nitro group enhances electron deficiency; used in materials science
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide -CONHOH (2) C₁₆H₁₄N₂O₅ 314.29 Hydroxamic acid derivative; potential metal chelation or enzyme inhibition

Physicochemical Properties

  • Melting Points: Hydroxy and carboxylic acid substituents increase melting points due to hydrogen bonding (e.g., 185–187°C for the non-hydroxylated analog vs. 113–171°C for nitro-phosphonate derivatives in ).
  • Acidity : The target compound’s carboxylic acid group (pKa ~4.6, inferred from ) contrasts with hydroxamic acid (pKa ~9) or ester derivatives, affecting solubility and reactivity.

Hazard Profiles

Compound Hazard Classifications (GHS) Key Risks Reference
Target compound H302 (harmful if swallowed), H318 (eye damage), H410 (aquatic toxicity) Requires sealed storage and proper disposal
Nitro derivatives (e.g., ) Likely H315 (skin irritation), H319 (eye irritation) Reactive nitro group may pose explosion risks
Thioether derivatives () H413 (harmful to aquatic life) Requires controlled handling due to sulfur content

Biological Activity

4-(6-Hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid (CAS: 618408-31-4) is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H13NO5, with a molecular weight of 299.28 g/mol. The compound features a hydroxy group and a dicarbonyl moiety that contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer activity. A study focused on similar compounds demonstrated that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with dioxo functionality showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Mechanisms of Action:

  • Apoptosis Induction: The compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
  • Cell Cycle Arrest: It can interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that similar benzo[de]isoquinoline derivatives possess inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Mechanisms of Action:

  • Inhibition of Bacterial Cell Wall Synthesis: The compound may disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
  • Disruption of Membrane Integrity: It can compromise bacterial membranes, leading to cell lysis.
  • Interference with Protein Synthesis: The compound may inhibit bacterial ribosomes, preventing protein synthesis.

Case Study 1: Anticancer Efficacy

A study published in Molecules examined the cytotoxic effects of various benzo[de]isoquinoline derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that these compounds could serve as lead compounds for developing novel anticancer agents .

CompoundCell LineIC50 (µM)
Compound AMCF-78
Compound BA54910
Compound CMCF-712

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus. This suggests a promising avenue for developing new antibiotics from this class of compounds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid, and how do reaction conditions affect yield?

  • Methodology : Synthesis often involves functionalizing 1,8-naphthalimide derivatives. Key steps include:

  • Using N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride in solvents like 5,5-dimethyl-1,3-cyclohexadiene at 10°C for 7 hours, followed by NaOH treatment (yield optimization via temperature control) .
  • Alternative routes employ 1,8-naphthalic anhydride with hydroxylamine hydrochloride in pyridine at 100°C for 10 hours, followed by acidification and further derivatization .
    • Critical Factors : Solvent polarity (e.g., pyridine vs. dichloromethane), reaction time, and temperature significantly impact yield. For example, extended reaction times (>5 hours) in non-polar solvents improve crystallinity .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

  • Methodology :

  • 1H-NMR : Look for characteristic peaks at δ 8.5–9.0 ppm (aromatic protons on the naphthalimide core) and δ 2.5–3.5 ppm (butanoic acid chain protons) .
  • IR : Confirm carbonyl stretches at ~1700 cm⁻¹ (imide C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
  • 13C-NMR : Peaks at ~165–170 ppm correspond to imide and carboxylic acid carbons .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

  • Methodology : Use mixed solvents like ethyl acetate/hexane (1:1 v/v) or chloroform/methanol (100:1) for gradual crystallization. For example, cooling a saturated solution to 0°C yields needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does the compound’s fluorescence behavior vary with solvent polarity, and what mechanistic insights does this provide?

  • Methodology :

  • In non-polar solvents (e.g., toluene), the compound exhibits strong fluorescence at ~500 nm (quantum yield Φ ≈ 0.7) due to restricted intramolecular rotation .
  • In polar solvents (e.g., ethanol), fluorescence quenching occurs (Φ ≈ 0.2) via partial ionization of the carboxylic acid group, leading to dual emission bands (0.2–0.3 ns and 6 ns lifetimes) attributed to anionic complexes .
    • Application : Solvent-dependent fluorescence makes it a sensitive probe for microenvironment changes, such as nanoparticle surface interactions (e.g., ZnO) .

Q. What strategies resolve contradictions in reported biological activities (e.g., REDD1 induction vs. LPA2 agonism)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs like 6-(piperidin-1-yl) derivatives (REDD1 activators) and thioether-linked variants (LPA2 agonists) to identify critical substituents .
  • Dose-Response Analysis : Test compound concentrations across 0.1–100 µM ranges. For example, LPA2 agonism (EC50 = 3.3 µM) shows selectivity over other LPA receptors at ≤10 µM .
  • Mechanistic Cross-Validation : Use siRNA knockdown of REDD1 or LPA2 to confirm target specificity in cellular assays .

Q. How can X-ray crystallography elucidate the compound’s supramolecular packing and intermolecular interactions?

  • Methodology :

  • Crystal Growth : Dissolve the compound in methanol with trace H2SO4, reflux for 5 hours, and slow-evaporate to obtain monoclinic crystals (space group P21/c) .
  • Key Parameters : Unit cell dimensions (a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å) and hydrogen-bonding networks (e.g., carboxylic acid dimerization) stabilize the lattice .
    • Implications : Intermolecular π-π stacking of the naphthalimide core influences solid-state photophysical properties .

Q. What experimental designs validate its role as a fluorescent probe for ZnO nanoparticles?

  • Methodology :

  • Surface Adsorption : Incubate the compound with ZnO nanoparticles in ethanol, then monitor fluorescence quenching via Förster resonance energy transfer (FRET) .
  • Competitive Binding : Add chelators (e.g., EDTA) to displace the probe and restore fluorescence, confirming surface-specific interaction .
  • Two-Photon Microscopy : Use 800 nm excitation to assess deep-tissue imaging potential, leveraging its large two-photon absorption cross-section (~100 GM) .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in biological activity may arise from assay conditions (e.g., serum-containing media altering compound solubility) or off-target effects. Always include controls like parent naphthalimide (no hydroxy/butanoic acid groups) to isolate functional contributions .
  • Synthetic Pitfalls : Avoid prolonged heating in acidic conditions (>100°C), which may hydrolyze the imide ring. Use inert atmospheres (N2/Ar) to prevent oxidation of the hydroxy group .

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